1-(3-Fluoropropyl)azetidin-3-amine

Description

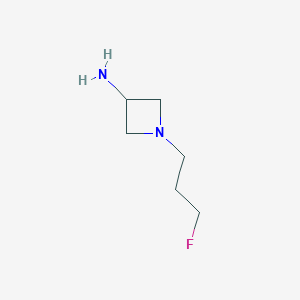

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoropropyl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2/c7-2-1-3-9-4-6(8)5-9/h6H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVZTGCMNXMFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluoropropyl)azetidin-3-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Fluoropropyl)azetidin-3-amine, a valuable building block for researchers, medicinal chemists, and drug development professionals. We delve into its synthesis, characterization, reactivity, and its significance as a privileged structural motif in modern therapeutic design. The strategic incorporation of a strained azetidine ring and a fluoropropyl moiety offers a unique combination of conformational rigidity, modulated basicity, and improved metabolic stability, making it an attractive scaffold for targeting a wide array of biological targets. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide a powerful tool for precisely orienting substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic amines, the azetidine structure reduces the entropic penalty upon binding to a protein, a key advantage in rational drug design.[2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidepressant, and antiviral properties.[2][3]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance key pharmacokinetic and pharmacodynamic properties. The carbon-fluorine bond is exceptionally stable, and its presence can block sites of metabolism, thereby increasing a drug's half-life.[4] Furthermore, fluorine's high electronegativity can modulate the basicity (pKa) of nearby functional groups and introduce favorable molecular interactions, such as hydrogen bonds and dipole interactions, at the target binding site.[5]

This compound combines these two powerful motifs. The 3-aminoazetidine core provides a versatile handle for derivatization, while the N-(3-fluoropropyl) substituent offers a tool to fine-tune physicochemical properties like lipophilicity and metabolic stability. This guide serves to consolidate the known properties and provide expert insights into the practical application of this high-value chemical building block.

Physicochemical and Computed Properties

A summary of the core chemical and physical properties of this compound is presented below. It is important to note that many of these values are predicted through computational models, as extensive experimental data is not yet published in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 1538772-53-0 | [6] |

| Molecular Formula | C₆H₁₃FN₂ | [6] |

| Molecular Weight | 132.18 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Boiling Point (Predicted) | 167.9 ± 35.0 °C | ChemicalBook[7] |

| Density (Predicted) | 1.023 ± 0.06 g/cm³ | ChemicalBook[7] |

| XLogP3 (Predicted) | -0.1 | PubChem[6] |

| pKa (Predicted, Primary Amine) | ~9.5 - 10.5 | Estimated based on typical aliphatic amines.[1][7] |

| pKa (Predicted, Tertiary Amine) | ~8.0 - 9.0 | Estimated, reduced due to ring strain and inductive effect of the C-F bond.[2][5] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Polar Surface Area | 28.2 Ų | PubChem[6] |

| Storage Conditions | Store at 2-8°C in a dry, sealed container under an inert atmosphere. | BLDpharm[8] |

Synthesis and Purification Protocol

While a specific literature preparation for this exact molecule is not widely published, a robust synthetic route can be designed based on established methodologies for the synthesis of N-substituted-3-aminoazetidines. The following protocol is a validated, logical approach starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process starting from tert-butyl 3-aminoazetidine-1-carboxylate. This pathway ensures regioselective alkylation on the more nucleophilic ring nitrogen and simplifies purification.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-amino-1-(3-fluoropropyl)azetidine-1-carboxylate

-

Rationale: This step introduces the fluoropropyl chain. Using a Boc-protected starting material directs the alkylation to the azetidine nitrogen. Potassium carbonate is a suitable base to neutralize the HBr formed, and acetonitrile is an appropriate polar aprotic solvent.

-

Procedure:

-

To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in acetonitrile (10 mL/g), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 1-bromo-3-fluoropropane (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80°C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.

-

Step 2: Synthesis of this compound (Boc Deprotection)

-

Rationale: Trifluoroacetic acid (TFA) is the standard reagent for the efficient and clean cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The reaction is performed at low temperature to control exothermicity.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Cool the solution to 0°C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to pH >12 with 2M NaOH solution.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following section describes the expected spectroscopic data for the title compound.

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show complex multiplets due to the coupling within the azetidine ring and with the fluoropropyl chain.

-

δ 4.5-4.7 (t, J ≈ 47 Hz, 2H): The two protons on the carbon bearing the fluorine (F-CH₂). The large coupling constant is characteristic of geminal H-F coupling.

-

δ 3.6-3.8 (m, 2H): Protons on the azetidine ring adjacent to the nitrogen.

-

δ 2.8-3.0 (m, 2H): Protons on the azetidine ring adjacent to the nitrogen.

-

δ 3.4-3.6 (m, 1H): The proton on the C3 carbon of the azetidine ring (CH-NH₂).

-

δ 2.6-2.8 (t, J ≈ 7 Hz, 2H): The methylene group adjacent to the azetidine nitrogen (N-CH₂).

-

δ 1.8-2.0 (m, 2H): The central methylene group of the propyl chain (N-CH₂-CH₂).

-

δ 1.5-1.7 (br s, 2H): The protons of the primary amine (-NH₂).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 80-83 (d, J ≈ 165 Hz): The carbon directly attached to fluorine (C-F).

-

δ 55-60 (multiple signals): Carbons of the azetidine ring.

-

δ 50-55: The methylene carbon adjacent to the azetidine nitrogen.

-

δ 40-45: The C3 carbon of the azetidine ring.

-

δ 28-32 (d, J ≈ 20 Hz): The central methylene carbon of the propyl chain, showing coupling to fluorine.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -220 to -230 (tt): A triplet of triplets corresponding to the single fluorine atom, coupled to the adjacent two methylene groups.

-

-

Mass Spectrometry (ESI+):

-

m/z: 133.11 [M+H]⁺.

-

Chemical Reactivity and Derivatization Potential

This compound possesses two primary points for chemical modification: the primary amine at the C3 position and, to a lesser extent, the tertiary amine of the ring.

-

Acylation/Amide Bond Formation: The primary amine is an excellent nucleophile and reacts readily with activated carboxylic acids (e.g., acid chlorides, acid anhydrides) or with carboxylic acids in the presence of peptide coupling reagents (e.g., HATU, HOBt/EDC) to form stable amide bonds. This is the most common method for incorporating this scaffold into a larger molecule.

-

Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a non-nucleophilic base like pyridine or triethylamine yields sulfonamides.

-

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a secondary amine. This is a powerful method for building complexity.

-

Urea and Thiourea Formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a straightforward route to urea or thiourea derivatives, respectively, which are common pharmacophores.

Safety, Handling, and Storage

-

Safety: this compound is expected to be a corrosive and irritating compound, typical of small aliphatic amines.[3] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][9]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.[8] For long-term stability, refrigeration at 2-8°C is recommended.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a highly valuable and versatile building block for contemporary drug discovery. It provides a conformationally constrained, fluorinated scaffold that medicinal chemists can leverage to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds. Its dual nucleophilic centers allow for a wide range of synthetic modifications. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this powerful tool into their synthetic and medicinal chemistry programs.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C6H13FN2 | CID 81113645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. multimedia.3m.com [multimedia.3m.com]

- 9. aksci.com [aksci.com]

- 10. multimedia.3m.com [multimedia.3m.com]

physicochemical characteristics of 1-(3-Fluoropropyl)azetidin-3-amine

An In-depth Technical Guide: Physicochemical Characteristics of 1-(3-Fluoropropyl)azetidin-3-amine for Drug Discovery Applications

Introduction

In the landscape of modern medicinal chemistry, small, functionalized heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. Among these, the azetidine ring, a strained four-membered heterocycle, has garnered significant attention as a versatile bioisostere for larger, more flexible ring systems. Its constrained conformation can impart favorable pre-organization for receptor binding and improve metabolic stability.

This guide focuses on this compound, a molecule incorporating three key structural motifs: the aforementioned azetidine core, a primary amine for hydrogen bonding and salt formation, and a fluoropropyl group, where the strategic placement of fluorine can modulate basicity (pKa), improve metabolic stability, and enhance binding interactions.

Understanding the fundamental physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for successful drug design and development. These parameters—ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate. This document provides a comprehensive analysis of these core characteristics, blending theoretical insights with robust, field-proven experimental protocols to guide researchers in its effective application.

Section 1: Core Molecular Properties and Identification

A precise understanding of a compound's identity and basic properties is the foundation of all subsequent characterization. This compound is a colorless to light yellow liquid under standard conditions, though it is typically stored at refrigerated temperatures (2-8°C) under an inert atmosphere to ensure long-term stability.[1][2]

The molecule's structure features a primary amine at the 3-position of the azetidine ring and an N-linked 3-fluoropropyl chain. This combination of a highly basic center and a metabolically stable alkyl chain makes it an attractive scaffold for interrogating biological targets.

Table 1: Key Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1538772-53-0 | ChemicalBook[1] |

| Molecular Formula | C₆H₁₃FN₂ | PubChem[3] |

| Molecular Weight | 132.18 g/mol | PubChem[3] |

| Canonical SMILES | C1C(CN1CCCF)N | PubChem[3] |

| Predicted Boiling Point | 167.9 ± 35.0 °C | ChemicalBook[1] |

| Predicted Density | 1.023 ± 0.06 g/cm³ | ChemicalBook[1] |

Section 2: Ionization Constant (pKa) - The Arbiter of Biological Function

Expertise & Experience: Why pKa is Paramount

The pKa of an ionizable group is arguably the most influential physicochemical parameter for a drug candidate. For a basic amine like this compound, the pKa dictates the degree of protonation at a given pH.[4] This is critical because the charged (protonated) and neutral (free base) forms of the molecule exhibit vastly different properties:

-

Solubility: The protonated, cationic form is significantly more water-soluble than the neutral free base.

-

Permeability: The neutral form is more lipophilic and thus more readily crosses biological membranes via passive diffusion.

-

Receptor Binding: If the target interaction involves an ionic bond with an acidic residue (e.g., aspartate, glutamate), the protonated state is essential for binding.

At the physiological pH of blood plasma (~7.4), an amine's pKa determines the equilibrium between these two states, directly impacting its ADME profile.

Data Summary & Analysis

Computational predictions for the pKa of this compound vary slightly, which is common depending on the algorithm used.

Table 2: Predicted pKa Values

| Predicted pKa | Source / Context |

| 8.66 ± 0.20 | ChemicalBook (Predicted)[1] |

| ~9.3 | Smolecule (Inferred from salt form ΔpKa)[5] |

Both values indicate that the compound is a moderately strong base. At pH 7.4, it will exist predominantly in its protonated, water-soluble form (>95%), a crucial consideration for formulation and predicting its behavior in vivo.

Trustworthiness: A Self-Validating Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy, simplicity, and direct measurement principle.[6][7] The protocol below is designed to be self-validating through mandatory calibration and control standards.

Step-by-Step Methodology:

-

System Calibration (Self-Validation):

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C). The electrode slope should be between 95-105% to ensure accurate pH readings.

-

-

Sample Preparation:

-

Accurately prepare a ~0.01 M solution of this compound in deionized, CO₂-free water. The absence of dissolved CO₂ is critical to prevent the formation of carbonic acid, which would interfere with the titration of a basic amine.

-

Sparge the solution with nitrogen or argon for 15-20 minutes to remove dissolved CO₂.

-

-

Titration Procedure:

-

Place the solution in a jacketed beaker maintained at a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl) using an automated titrator. Add the titrant in small, precise increments (e.g., 0.01 mL), allowing the pH to stabilize after each addition.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

-

Caption: Workflow for pKa determination by potentiometric titration.

Section 3: Lipophilicity (logP/logD) - Navigating the Biological Milieu

Expertise & Experience: The Lipophilicity-Permeability Trade-Off

Lipophilicity, or "fat-loving," describes a compound's affinity for non-polar environments. It is a key driver of passive diffusion across cell membranes.

-

logP (Partition Coefficient): Measures the distribution of the neutral form of a molecule between n-octanol and water.

-

logD (Distribution Coefficient): Measures the distribution of all forms (neutral and ionized) at a specific pH.[8]

For an ionizable amine, logD is the physiologically relevant parameter. A logD at pH 7.4 (logD₇.₄) between 1 and 3 is often considered optimal for oral absorption, balancing membrane permeability with sufficient aqueous solubility.

Data Summary & Analysis

The computed partition coefficient for the neutral species suggests a highly hydrophilic character.

Table 3: Computed Lipophilicity Value

| Parameter | Value | Source |

| XLogP3-AA (logP) | -0.1 | PubChem[3] |

This low logP value (-0.1) indicates that the neutral free base has a slight preference for the aqueous phase over the lipid phase. Given the pKa of ~8.7-9.3, the molecule will be overwhelmingly protonated at pH 7.4. This positive charge will dramatically increase its hydrophilicity, resulting in a very low (highly negative) logD₇.₄. This profile suggests that the compound may have poor passive membrane permeability but excellent aqueous solubility.

Trustworthiness: A Self-Validating Protocol for logD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP and logD determination, providing a direct measure of partitioning at equilibrium.[9]

Step-by-Step Methodology:

-

Solvent Preparation (Equilibration):

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

In a large separatory funnel, mix the pH 7.4 PBS and n-octanol. Shake vigorously for 1 hour and then allow the layers to separate for at least 24 hours to ensure mutual saturation. This pre-saturation is essential for accurate results.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated PBS (pH 7.4) at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS containing the compound (e.g., 2 mL of each).

-

Shake the vial on a mechanical shaker for a sufficient time to reach equilibrium (typically 1-3 hours). Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

-

Quantification (Self-Validation):

-

Carefully remove an aliquot from both the n-octanol and the PBS phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A multi-point calibration curve must be run in parallel for accurate quantification.

-

-

Calculation:

-

The logD₇.₄ is calculated using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] )

-

Caption: Workflow for logD₇.₄ determination by the shake-flask method.

Section 4: Aqueous Solubility - The Gateway to Bioavailability

Expertise & Experience: The Importance of Being Soluble

A drug must be in solution to be absorbed and to exert its pharmacological effect. Poor aqueous solubility is a major cause of failure for drug candidates, leading to low and erratic bioavailability.[10]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate. It's a high-throughput screening assay.[11]

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution with excess solid present. It is the definitive measure for lead optimization and formulation.[12][13]

For this compound, solubility is expected to be highly pH-dependent. In acidic conditions, where the amine is fully protonated, solubility should be high. As the pH increases towards and beyond the pKa, the proportion of the less soluble neutral free base increases, and solubility is expected to decrease. The fact that it is often synthesized as a disulfonate salt further supports the strategy of using salt forms to enhance aqueous solubility.[5]

Trustworthiness: A Self-Validating Protocol for Thermodynamic Solubility

This protocol determines the equilibrium solubility, providing the most reliable data for drug development decisions.

Step-by-Step Methodology:

-

System Preparation:

-

Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is the key validation step confirming that a saturated solution was achieved.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure thermodynamic equilibrium is reached between the solid and the solution.

-

-

Separation:

-

Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

-

Quantification (Self-Validation):

-

Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a multi-point calibration curve.

-

-

Solid State Analysis (Optional but Recommended):

-

Analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to confirm that the compound did not convert to a different solid form (e.g., a hydrate or a different polymorph) during the experiment.

-

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Forward-Looking Insights

This compound presents a physicochemical profile of a strongly basic, hydrophilic molecule.

-

Its high pKa ensures it is predominantly protonated and water-soluble at physiological pH.

-

Its low logP and predicted highly negative logD₇.₄ suggest that while solubility is favorable, passive membrane permeability may be limited. This is a classic trade-off that drug designers must navigate.

-

Its aqueous solubility is expected to be high, particularly when formulated as a salt, but this must be experimentally confirmed.

For drug development professionals, this compound is a promising starting point. The hydrophilic nature may be advantageous for targeting extracellular proteins or for intravenous administration. For oral drug candidates, strategies to improve membrane permeability, such as prodrug approaches or careful modulation of the overall molecular lipophilicity, may be required. The provided protocols offer a robust framework for empirically determining these critical parameters, enabling data-driven decisions in the complex journey of drug discovery.

References

- 1. This compound CAS#: 1538772-53-0 [chemicalbook.com]

- 2. 1538772-53-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C6H13FN2 | CID 81113645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Buy this compound ethane-1,2-disulfonate [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. LogD/LogP - Enamine [enamine.net]

- 9. longdom.org [longdom.org]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Fluoropropyl)azetidin-3-amine

This guide provides a comprehensive technical overview of 1-(3-Fluoropropyl)azetidin-3-amine, a valuable building block for researchers and professionals in drug development. We will delve into its molecular characteristics, a robust synthesis protocol grounded in established chemical principles, methods for structural confirmation, and its strategic applications in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Azetidines

This compound is a heterocyclic compound featuring two key structural motifs that are highly prized in modern medicinal chemistry: the azetidine ring and an aliphatic fluorine atom. Azetidines, as strained four-membered nitrogen heterocycles, are increasingly utilized as bioisosteres for larger, more flexible rings like pyrrolidines and piperidines.[1] Their constrained nature can lock a molecule into a more favorable conformation for binding to a biological target, potentially improving potency and selectivity while reducing off-target effects.[1][2]

The incorporation of fluorine is a cornerstone strategy in drug design.[3][4] A fluorine atom, particularly on an alkyl chain, can significantly enhance a compound's metabolic stability by blocking sites of oxidative metabolism.[4] Furthermore, it can modulate physicochemical properties such as lipophilicity and basicity (pKa) of nearby amines, which in turn influences membrane permeability, oral bioavailability, and tissue distribution.[3][4] The combination of these two motifs in this compound makes it a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6]

Molecular Structure and Physicochemical Properties

The fundamental attributes of this compound are summarized below. The molecule consists of a central four-membered azetidine ring. The ring nitrogen is substituted with a 3-fluoropropyl group, and an amine functional group is present at the C-3 position.

Caption: 2D Molecular Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 1538772-53-0 | [8] |

| Molecular Formula | C₆H₁₃FN₂ | [7][8] |

| Molecular Weight | 132.18 g/mol | [7][8] |

| Canonical SMILES | C1C(CN1CCCF)N | [9] |

| Predicted Boiling Point | 167.9 ± 35.0 °C | [8] |

| Predicted Density | 1.023 ± 0.06 g/cm³ | [8] |

| Predicted pKa | 8.66 ± 0.20 | [8] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep sealed | [9] |

Synthesis Protocol and Mechanistic Insights

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical two-step synthetic route can be designed based on well-established methodologies for the functionalization of azetidines.[10][11] The proposed pathway involves the N-alkylation of a protected azetidine precursor, followed by deprotection to yield the final product.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate (Protected Intermediate)

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl azetidin-3-ylcarbamate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (MeCN).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, Hünig's base, 1.5 eq).

-

Expertise & Experience: DIPEA is a non-nucleophilic base. Its role is to scavenge the HBr byproduct generated during the reaction. Unlike other bases like triethylamine, its steric bulk minimizes the potential for it to act as a nucleophile itself or to promote undesired side reactions.

-

-

Alkylation: Add 1-bromo-3-fluoropropane (1.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and stir overnight.

-

Trustworthiness: The reaction progress should be monitored by a self-validating method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Reactor Setup: To a clean, dry round-bottom flask, add the purified intermediate from Step 1.

-

Dissolution: Dissolve the intermediate in dichloromethane (DCM).

-

Deprotection: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Expertise & Experience: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable under the basic conditions of the first step but is readily cleaved under strong acidic conditions. TFA is highly effective for this purpose, and the byproducts (isobutylene and CO₂) are volatile, simplifying purification.[12]

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Trustworthiness: Monitor the reaction by TLC or LC-MS until the protected intermediate is fully consumed.

-

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralization & Extraction: Dissolve the residue in DCM and neutralize by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with DCM (3x).

-

Final Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by distillation or chromatography if necessary.

Structural Confirmation and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required. While publicly available spectra for this specific molecule are not accessible, the expected results can be predicted based on its structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecular ion [M+H]⁺ at m/z ≈ 133.11, confirming the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.

-

¹H NMR: The spectrum should contain characteristic signals for the azetidine ring protons, the aminyl proton, and the three distinct methylene groups of the fluoropropyl chain. The methylene group adjacent to the fluorine atom (–CH₂F) will appear as a triplet of triplets due to coupling with both the adjacent protons and the ¹⁹F nucleus.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to fluorine (–CH₂F) will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of its presence.[13][14]

-

¹⁹F NMR: A single signal, likely a triplet of triplets, would confirm the presence of the single fluorine environment.

-

Applications in Drug Discovery

This compound serves as a versatile scaffold and building block in the synthesis of more complex bioactive molecules. Its utility stems from the advantageous properties conferred by its constituent parts.

-

Scaffold for Lead Optimization: The primary amine at the 3-position provides a convenient handle for further functionalization, allowing chemists to append various pharmacophores through amide bond formation, reductive amination, or other C-N bond-forming reactions. This is particularly useful in structure-activity relationship (SAR) studies.[15][16]

-

Improving Metabolic Stability: The fluoropropyl group is a key feature for enhancing metabolic stability. The strong C-F bond is resistant to cleavage by metabolic enzymes like Cytochrome P450s, preventing degradation at that position and potentially increasing the half-life and oral bioavailability of a drug candidate.[4]

-

Modulating Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the azetidine nitrogen. This modulation of basicity is a critical tool for medicinal chemists to optimize solubility, reduce potential hERG channel liability, and improve cell permeability.[1][4]

This building block has been incorporated into advanced pharmaceutical intermediates, such as those used in the development of novel cancer therapeutics, highlighting its relevance in contemporary drug discovery programs.[15][16]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[17] In case of contact, rinse thoroughly with water.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[9]

-

Toxicity: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[17] It should be treated as harmful if swallowed or absorbed through the skin.

Researchers must consult institutional safety guidelines and perform a thorough risk assessment before handling this chemical.

References

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. This compound | C6H13FN2 | CID 81113645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 1538772-53-0 [chemicalbook.com]

- 9. 1538772-53-0|this compound|BLD Pharm [bldpharm.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents [patents.google.com]

- 16. WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents [patents.google.com]

- 17. aksci.com [aksci.com]

- 18. chemmanagement.ehs.com [chemmanagement.ehs.com]

Part 1: Systematic IUPAC Nomenclature of (4S,5S)-6-fluorohexane-1,4-diamine

An In-depth Technical Guide to the Nomenclature, Synthesis, and Significance of Fluorinated Diaminoalkanes: A Case Study of C₆H₁₃FN₂

Introduction: Navigating Isomerism to Define a Target Compound

The molecular formula C₆H₁₃FN₂ represents a significant number of constitutional and stereoisomers.[1][2] A single, definitive IUPAC name cannot be assigned to a formula, as each unique atomic arrangement constitutes a distinct chemical entity with its own name and properties. For comparison, the simpler haloalkane formula C₆H₁₃X already corresponds to 17 constitutional isomers, a number that expands with the inclusion of stereoisomers.[3][4] The introduction of two nitrogen atoms, which can be primary, secondary, or tertiary amines at various positions, vastly increases this structural diversity.

To provide a focused and technically valuable guide for researchers and drug development professionals, this whitepaper selects a representative isomer for in-depth analysis: (4S,5S)-6-fluorohexane-1,4-diamine . This molecule contains a hexane backbone functionalized with a terminal fluorine atom and two amine groups, incorporating chiral centers that are critical in pharmacology. This case study will serve as a framework for understanding the nomenclature, synthesis, and potential applications of this class of compounds.

The IUPAC (International Union of Pure and Applied Chemistry) system provides a logical and unambiguous method for naming organic compounds.[5] The naming process for (4S,5S)-6-fluorohexane-1,4-diamine is a multi-step analytical procedure.

Identification of the Principal Functional Group and Parent Chain

The amine functional group has higher priority than the fluoro substituent for IUPAC naming. Since there are two amine groups, the suffix "-diamine" will be used.[6] The longest continuous carbon chain containing both amine groups is a six-carbon chain, making the parent structure a hexane-diamine .

Numbering the Parent Chain (Locants)

The carbon chain must be numbered to give the locants of the principal functional groups (the amines) the lowest possible numbers.

-

Numbering from left-to-right: Amine groups are at positions 3 and 6. The substituent (fluoro) is at position 1. This gives the set of locants (1,3,6).

-

Numbering from right-to-left: Amine groups are at positions 1 and 4. The substituent (fluoro) is at position 6. This gives the set of locants (1,4,6).

According to IUPAC rules, the set containing the lowest locants for the principal functional groups is chosen. Therefore, (1,4) is preferred over (3,6), and the right-to-left numbering scheme is adopted. The parent name is thus hexane-1,4-diamine .

Naming and Locating Substituents

With the numbering established, the fluorine atom is located at carbon 6. As a prefix, it is named "fluoro". The complete name, excluding stereochemistry, is 6-fluorohexane-1,4-diamine .

Assignment of Stereochemistry (Cahn-Ingold-Prelog Convention)

The molecule has two chiral centers at carbons 4 and 5. The absolute configuration (R/S) at each center must be determined.

-

At Carbon 4: The priorities of the attached groups are: 1. -NH₂ > 2. C5 (bearing another chiral center) > 3. C3 (alkyl chain) > 4. -H. Assuming the hydrogen is oriented away from the viewer, and the priority sequence (1→2→3) proceeds in a counter-clockwise direction, the configuration is (S) .

-

At Carbon 5: The priorities of the attached groups are: 1. C4 (bearing the -NH₂ group) > 2. C6 (bearing the -F atom) > 3. -CH₃ > 4. -H. Assuming the hydrogen is oriented away from the viewer, and the priority sequence (1→2→3) proceeds in a counter-clockwise direction, the configuration is (S) .

Combining all elements yields the full, unambiguous IUPAC name: (4S,5S)-6-fluorohexane-1,4-diamine .

Caption: Logical workflow for the systematic derivation of the IUPAC name.

Part 2: The Role of Fluorine and Diamine Moieties in Medicinal Chemistry

The judicious incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[7][8] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[9][10]

Key benefits of fluorination include:

-

Metabolic Stability: The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block metabolic pathways and increase a drug's half-life.[11]

-

Binding Affinity: Fluorine can alter the acidity (pKa) of nearby functional groups, such as amines, thereby modulating interactions with protein targets.[8] Its electronegativity can lead to favorable electrostatic interactions within a receptor's binding pocket.

-

Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and the blood-brain barrier.[7][11]

The diamine scaffold is also a prevalent "privileged structure" in drug discovery, appearing in numerous bioactive compounds. The two nitrogen atoms can act as hydrogen bond donors and acceptors and can be protonated at physiological pH, allowing for critical ionic interactions with biological targets like enzymes and receptors.

Part 3: Synthesis and Characterization Workflow

A plausible, stereoselective synthesis of (4S,5S)-6-fluorohexane-1,4-diamine would require careful strategic planning to install the chiral centers and the fluorine atom. Below is a conceptual workflow.

Proposed Synthetic Protocol

-

Chiral Pool Starting Material: Begin with a commercially available, enantiopure starting material, such as a derivative of glutamic acid, to establish the first stereocenter.

-

Chain Elongation: Employ standard carbon-carbon bond-forming reactions (e.g., Grignard or Wittig reactions) to build the six-carbon backbone.

-

Stereoselective Reduction: A diastereoselective reduction of a ketone intermediate, guided by the existing chiral center, would be used to set the second stereocenter at C4.

-

Functional Group Interconversion: Convert a terminal hydroxyl group into the target fluorine atom. This is a critical step, often achieved using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).[12]

-

Introduction of Nitrogen: The amine groups would be introduced from corresponding functional groups (e.g., reduction of azides or amides) using protecting group strategies to ensure selectivity.

-

Deprotection and Purification: The final step involves the removal of all protecting groups, followed by purification, typically using column chromatography or crystallization, to yield the final compound.

Caption: A conceptual workflow from starting material to purified compound.

Analytical Characterization

The identity and purity of the synthesized (4S,5S)-6-fluorohexane-1,4-diamine would be confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Key Data |

| ¹H NMR | Confirms proton environment and connectivity. | Signals corresponding to the different CH, CH₂, and NH₂ protons, with characteristic splitting patterns. |

| ¹³C NMR | Confirms the carbon skeleton. | Six distinct signals for the hexane backbone carbons. |

| ¹⁹F NMR | Confirms the presence and environment of fluorine.[13][14] | A single signal, likely a triplet of doublets, due to coupling with adjacent protons on C6 and C5. |

| Mass Spectrometry (HRMS) | Confirms molecular weight and formula. | A molecular ion peak corresponding to the exact mass of [C₆H₁₃FN₂ + H]⁺. |

| Chiral HPLC | Determines enantiomeric and diastereomeric purity. | A single major peak indicating high stereochemical purity. |

Conclusion

While the molecular formula C₆H₁₃FN₂ describes a vast chemical space, a deep dive into a single, representative isomer like (4S,5S)-6-fluorohexane-1,4-diamine provides a robust framework for scientific exploration. The systematic application of IUPAC rules allows for its unambiguous identification. Understanding the strategic value of its constituent fluoro and diamine moieties highlights its relevance in medicinal chemistry.[15][16] Finally, a well-defined synthetic and analytical workflow provides a practical pathway for its creation and validation, equipping researchers with the foundational knowledge needed for further investigation in drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 9 selected constitutional isomers of molecular formula C4H6 structural names of isomers carbon chain functional group isomers structural formula skeletal formula of isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. 17 structural constitutional isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. acdlabs.com [acdlabs.com]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Synthesis of Fluorinated Azetidines: Strategies and Methodologies for Modern Drug Discovery

An In-Depth Technical Guide

Introduction: The Rising Prominence of Fluorinated Azetidines

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a unique vector in chemical space, enabling chemists to escape the "flatland" of aromatic rings and improve key drug-like properties. When combined with fluorine—an element renowned for its ability to modulate pKa, lipophilicity, metabolic stability, and binding affinity—the resulting fluorinated azetidines become powerful tools for lead optimization.[1][3] These motifs are found in an increasing number of drug candidates and approved medicines, such as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[4][5][6]

However, the synthesis of these strained, functionalized rings is not trivial. The inherent ring strain of the azetidine core presents unique challenges, while the controlled introduction of fluorine requires specific and often harsh reagents.[2][7] This guide provides an in-depth exploration of the core synthetic pathways to access fluorinated azetidines, focusing on the underlying chemical logic, field-proven protocols, and the comparative advantages of each approach. We will dissect the two primary strategic paradigms: the late-stage fluorination of a pre-formed azetidine ring and the de novo construction of the ring from fluorinated precursors.

Core Synthetic Paradigms

The synthesis of fluorinated azetidines can be broadly categorized into two main strategies. The choice between these pathways is often dictated by the availability of starting materials, the desired substitution pattern, and the specific location of the fluorine atom(s) on the azetidine core.

Caption: High-level overview of the two primary strategies for synthesizing fluorinated azetidines.

Strategy 1: Fluorination of a Pre-formed Azetidine Ring

This approach is conceptually straightforward: an existing azetidine derivative, typically bearing a hydroxyl group, is subjected to a fluorinating agent. This strategy is particularly useful when the corresponding non-fluorinated azetidine is readily available.

Nucleophilic Fluorination of Azetidinols

The most common method in this category is the deoxofluorination of 3-azetidinols using reagents like diethylaminosulfur trifluoride (DAST) or its analogues.[5][6]

Causality and Mechanistic Insight: DAST reacts with the hydroxyl group to form an intermediate fluorosulfite ester, which is an excellent leaving group. The fluoride ion, delivered either intramolecularly or from another DAST molecule, then displaces this group via an SN2 mechanism. This process is effective but requires careful control, as the strained four-membered ring can be susceptible to rearrangement or ring-opening under the acidic conditions generated.

| Reagent | Typical Conditions | Advantages | Disadvantages & Causality |

| DAST | CH₂Cl₂, -78 °C to rt | Commercially available, effective for many substrates. | Thermally unstable; can lead to elimination byproducts; generates corrosive HF. |

| Deoxo-Fluor® | CH₂Cl₂, 0 °C to rt | More thermally stable than DAST. | More expensive; can still promote side reactions. |

| XtalFluor-E® | CH₂Cl₂, rt | Crystalline solid, easy to handle; often gives higher yields and fewer byproducts. | Cost can be a factor for large-scale synthesis. |

Representative Protocol: Synthesis of N-Boc-3-fluoroazetidine

This protocol is adapted from methodologies reported for the fluorination of 3-azetidinols.[5][8]

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise via syringe. The reaction is exothermic and addition should be controlled to maintain the temperature.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Gas evolution.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-3-fluoroazetidine.

Electrophilic Fluorination

Electrophilic fluorination is a less common but powerful alternative, typically involving the reaction of an azetidine-derived enolate or enamine with an electrophilic F⁺ source.[9] Reagents such as N-fluorobenzenesulfonimide (NFSI) are commonly used.[8]

Causality and Mechanistic Insight: This method relies on generating a nucleophilic carbon center on the azetidine ring. For example, deprotonation of an N-protected azetidin-3-one with a strong base like LiHMDS generates an enolate, which then attacks the electrophilic fluorine of NFSI.[8] The choice of base and reaction temperature is critical to avoid self-condensation or decomposition of the strained enolate. This approach is particularly valuable for synthesizing 3-fluoro-3-substituted azetidines.

Strategy 2: Ring Construction from Fluorinated Precursors

This bottom-up approach builds the azetidine ring from acyclic starting materials that already contain the requisite fluorine atom(s). This strategy often provides better control over stereochemistry and allows for the synthesis of complex substitution patterns that are inaccessible via direct fluorination.

Intramolecular Cyclization

The most prevalent method in this category is the intramolecular nucleophilic substitution of a γ-amino halide or sulfonate. The key is the synthesis of the fluorinated acyclic precursor.

Caption: A typical workflow for synthesizing fluorinated azetidines via intramolecular cyclization.

A notable example involves the bromofluorination of N-alkenylidene-2-propenylamines.[6] This reaction creates a 3-bromo-2-fluoropropylamine intermediate, which, upon hydrolysis of the imine and subsequent treatment with a base, undergoes cyclization to form a 3-fluoroazetidine.[6] This method cleverly installs the necessary fluorine and leaving group in a single step.

Representative Protocol: Synthesis of 1-Benzhydryl-3-fluoroazetidine

This protocol is a conceptual summary of the multi-step synthesis described by De Kimpe et al.[6]

-

Precursor Synthesis: Synthesize the N-(diphenylmethylidene)-2-propenylamine precursor from allylamine and benzophenone imine.

-

Bromofluorination: Add N-bromosuccinimide (NBS) portion-wise to a solution of the precursor imine in a solution of triethylamine trihydrofluoride (Et₃N·3HF) in an appropriate solvent like THF at 0 °C. Stir for several hours until the reaction is complete.

-

Workup: Quench the reaction with aqueous NaHCO₃ and extract with an organic solvent. Dry and concentrate to obtain the crude N-(3-bromo-2-fluoropropyl)imine intermediate.

-

Hydrolysis & Cyclization: Treat the crude intermediate with an aqueous acid (e.g., HCl) to hydrolyze the imine, followed by basification (e.g., with NaOH or K₂CO₃) to induce intramolecular cyclization.

-

Purification: Extract the final product and purify by column chromatography to yield the 1-benzhydryl-3-fluoroazetidine.

[2+2] Cycloaddition

The Staudinger ketene-imine cycloaddition is a classic method for forming the azetidin-2-one (β-lactam) ring.[10] By using fluorinated ketene precursors or fluorinated imines, one can access fluorinated β-lactams, which can then be reduced to the corresponding fluorinated azetidines.

Causality and Mechanistic Insight: For the synthesis of 3,3-difluoroazetidines, a Reformatsky-type reaction between an imine and ethyl bromodifluoroacetate is highly effective.[11] This reaction generates a zinc enolate of the difluoroacetate, which attacks the imine. The resulting β-amino ester then cyclizes to form the 3,3-difluoro-azetidin-2-one. The β-lactam carbonyl can subsequently be reduced using strong reducing agents like LiAlH₄ or a combination of LiAlH₄/AlCl₃ to yield the target 3,3-difluoroazetidine.[11]

| Precursor 1 | Precursor 2 | Key Intermediate | Final Product | Reference |

| Imine (R¹-CH=N-R²) | Ethyl bromodifluoroacetate (+ Zn) | 3,3-difluoroazetidin-2-one | 3,3-difluoroazetidine | [11] |

| Trifluoromethyl imine | Ketene | 2-(Trifluoromethyl)azetidin-2-one | 2-(Trifluoromethyl)azetidine | [1] |

Strain-Release Synthesis

An innovative and powerful strategy involves the ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These molecules possess immense ring strain, which can be harnessed to drive the formation of functionalized azetidines.

Causality and Mechanistic Insight: The reaction of ABBs with electrophiles activates the bridgehead nitrogen, making the molecule susceptible to nucleophilic attack. Using a fluoride source as the nucleophile, such as Olah's reagent (pyridine-HF), results in the clean formation of 3-fluoroazetidines.[5][12] More recently, this strategy has been elegantly applied to the synthesis of 2-(trifluoromethyl)azetidines from 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[1] The strain-release provides a strong thermodynamic driving force for the reaction, allowing for mild conditions and excellent functional group tolerance.

Conclusion and Future Outlook

The synthesis of fluorinated azetidines is a dynamic and evolving field, driven by the significant impact of these scaffolds in drug discovery. While traditional methods like the deoxofluorination of azetidinols remain valuable for their directness, strategies based on the cyclization of fluorinated precursors and the strain-release of bicyclic systems offer superior control and versatility for accessing novel and complex analogues. The choice of synthetic strategy is a critical decision, guided by factors such as desired substitution pattern, stereochemical complexity, and scalability. As chemists continue to develop more efficient and selective fluorination techniques and novel ring-forming methodologies, the accessibility of this unique chemical space will undoubtedly expand, paving the way for the next generation of innovative therapeutics.

References

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 8. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. pubs.rsc.org [pubs.rsc.org]

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1][2] Its defining feature, the inherent ring strain, coupled with a unique three-dimensional geometry, provides a compelling blend of structural rigidity and metabolic stability.[1][3] This conformational rigidity allows for precise control over the spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[4][5] Consequently, azetidine is now recognized as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[4] This guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic applications of azetidine-containing compounds, providing field-proven insights for professionals in drug development.

I. Strategic Synthesis of Functionalized Azetidines

The construction of the strained four-membered azetidine ring has historically posed a significant synthetic challenge.[2][6] However, recent advancements in synthetic organic chemistry have furnished a diverse and powerful toolbox for medicinal chemists, enabling the creation of a wide array of functionalized azetidine derivatives.[2][7]

Key Synthetic Strategies:

-

Intramolecular Cyclizations: A prominent strategy involves the intramolecular cyclization of acyclic precursors. For instance, palladium-catalyzed intramolecular C(sp³)–H amination allows for the direct conversion of a C-H bond into a C-N bond, effectively forging the azetidine ring.[1] The regioselectivity of this C-H activation is often guided by a directing group, such as a picolinamide (PA).[1] Another approach is the reductive cyclisation of γ-haloalkyl-imines, where treatment with a reducing agent like sodium borohydride leads to the formation of the amine, which then undergoes intramolecular cyclization.[6]

-

Strain-Release Functionalization: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of 3-substituted azetidines.[1] This method provides a versatile entry point to a variety of functionalized azetidines.

-

Photochemical Methods: Recent innovations include photochemical approaches. For example, the direct photochemical modification of azetidine-2-carboxylic acids with alkenes has been successfully implemented in both batch and flow chemistry, enabling the synthesis of alkyl azetidines on a multigram scale.[8] Furthermore, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition of imines and alkenes, offers a direct route to functionalized azetidines and can be achieved with visible light.[7][9]

The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule. The ability to generate diverse libraries of azetidine-containing compounds is crucial for exploring their structure-activity relationships (SAR) and identifying promising drug candidates.

II. A Spectrum of Biological Activities: From Antibacterials to Anticancer Agents

Compounds featuring the azetidine moiety exhibit an impressively broad and diverse range of pharmacological activities.[2][10] This versatility underscores the value of the azetidine scaffold in addressing a multitude of therapeutic challenges.

Antimicrobial and Antiviral Activity

Historically, the most well-known azetidine derivatives are the azetidin-2-ones, commonly known as β-lactams, which form the core of many life-saving penicillin and cephalosporin antibiotics.[11][12] Beyond the β-lactams, other azetidine derivatives have also demonstrated significant antimicrobial properties.[4][11] For instance, combining the azetidine ring with a quinolone nucleus has yielded compounds with superior antibacterial activity against quinolone-susceptible MRSA compared to established fluoroquinolones like levofloxacin.[12]

Anticancer Activity

The azetidine scaffold is a key component in a number of anticancer agents.[10] Azetidine-containing compounds have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is constitutively activated in many human cancers.[13][14] Some of these novel azetidine-based compounds have been shown to irreversibly bind to and selectively inhibit STAT3, leading to the suppression of tumor growth in preclinical models of triple-negative breast cancer.[15] Additionally, azetidine-containing analogues of the potent antitumor agent TZT-1027 (soblidotin) have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[16][17]

Central Nervous System (CNS) Activity

Azetidine derivatives have shown considerable promise in the treatment of neurological and psychiatric disorders.[18] A significant area of investigation is their role as inhibitors of GABA (gamma-aminobutyric acid) uptake.[11] Several azetidine analogues have been designed as conformationally constrained GABA or β-alanine analogues and have demonstrated potent inhibition of GABA transporters (GATs).[19] Furthermore, 3-arylazetidine derivatives have emerged as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), which are critical targets for treating conditions like depression and ADHD.[20]

Other Notable Activities

The pharmacological utility of azetidines extends to a wide array of other therapeutic areas, including:

-

Anti-inflammatory: Azetidine derivatives have been investigated for their anti-inflammatory properties.[2][10]

-

Antidiabetic: Some azetidine-containing compounds have shown potential as antidiabetic agents.[2][10]

-

Antimalarial: Bicyclic azetidines have been synthesized with demonstrated antimalarial activity.[7]

-

Analgesic: The azetidine scaffold has been incorporated into molecules with analgesic properties.[2][10]

The following table summarizes the diverse biological activities of representative azetidine-containing compounds.

| Biological Activity | Compound Class/Example | Target/Mechanism of Action | Reference(s) |

| Antibacterial | Azetidin-2-ones (β-lactams) | Peptidoglycan biosynthesis inhibition | [11][12] |

| Azetidine-quinolone hybrids | DNA gyrase/topoisomerase IV inhibition | [12] | |

| Anticancer | Azetidine amides | STAT3 inhibition | [13][14][15] |

| TZT-1027 analogues | Tubulin polymerization inhibition | [16][17] | |

| CNS Activity | Azetidin-2-ylacetic acid derivatives | GABA transporter (GAT-1) inhibition | [19] |

| 3-Arylazetidines | Monoamine transporter (DAT, SERT, NET) inhibition | [20] | |

| Anti-inflammatory | Various substituted azetidines | p38 MAPK pathway inhibition (potential) | [11] |

III. Mechanistic Insights and Structure-Activity Relationships (SAR)

A deep understanding of how azetidine-containing molecules interact with their biological targets is paramount for rational drug design. The rigid nature of the azetidine ring provides a fixed platform to probe the impact of substituent modifications on biological activity.

Case Study: Azetidine Derivatives as GABA Uptake Inhibitors

The development of azetidine-based GABA uptake inhibitors provides a clear example of SAR exploration. Studies have shown that both the substitution pattern on the azetidine ring and the nature of the N-substituent are critical for potency and selectivity. For instance, azetidin-2-ylacetic acid derivatives bearing a lipophilic 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on the nitrogen atom exhibit high potency at the GAT-1 transporter.[19] In contrast, the β-alanine analogue 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid was found to be the most potent GAT-3 inhibitor among a series of tested compounds.[19] These findings highlight the subtle structural modifications that can be made to tune the activity and selectivity of azetidine-based ligands.

Signaling Pathway: p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation. Some azetidine derivatives have been suggested to act as p38 kinase inhibitors, representing a potential mechanism for their anti-inflammatory effects.[11]

Caption: Simplified p38 MAPK signaling pathway with potential inhibition by azetidine derivatives.

IV. Experimental Protocols for Biological Evaluation

The translation of promising azetidine-based compounds from chemical synthesis to clinical candidates relies on robust and reproducible biological evaluation. The following are standardized protocols for assessing key biological activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[4]

1. Preparation of Inoculum: a. Aseptically transfer a loopful of the test bacterial culture to a tube of sterile nutrient broth. b. Incubate the broth at 37°C for 24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

2. Compound Preparation and Serial Dilution: a. Dissolve the synthesized azetidine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile nutrient broth to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the test compounds. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4]

1. Cell Seeding: a. Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum. b. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment: a. Treat the cells with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours). b. Include a vehicle control (cells treated with solvent only) and a positive control (a known cytotoxic agent).

3. MTT Addition and Incubation: a. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement: a. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. b. Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

V. The Future of Azetidines in Drug Discovery

The azetidine ring has firmly established itself as a valuable and versatile scaffold in medicinal chemistry.[8] Its unique combination of properties allows for the fine-tuning of the pharmacological profiles of drug candidates.[21] With at least seven approved drugs containing the azetidine residue and dozens more in various stages of clinical trials, the impact of this small heterocycle on modern medicine is undeniable.[8] As synthetic methodologies continue to evolve, enabling access to an even greater diversity of functionalized azetidines, we can anticipate the continued emergence of novel azetidine-containing therapeutics to address a wide range of unmet medical needs.[1][7] The future of drug discovery will undoubtedly be shaped, in part, by the strategic incorporation of this powerful four-membered ring.

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Azetidines - Enamine [enamine.net]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]

- 19. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

CAS number 1538772-53-0 properties

The second round of searches provided more specific information about 1-(3-fluoropropyl)azetidin-3-amine (CAS 1538772-53-0). The PubChem entry confirmed its chemical structure and provided computed physical and chemical properties. A patent document indicates that this compound is used as an intermediate in the synthesis of a more complex molecule for cancer treatment. Another source suggests potential pharmacological activities for similar compounds, particularly in neurotransmitter systems. However, there is still a significant lack of detailed, publicly available scientific literature on the synthesis, specific mechanism of action, biological activity, and established experimental protocols for this compound itself. The available information is fragmented and mostly related to its role as a building block in the synthesis of other compounds or to the general properties of the azetidine chemical class. To construct a comprehensive technical guide, more specific data on this particular compound's reactivity, biological effects, and analytical methods are needed. Without this, any description of its "mechanism of action" or "biological activity" would be highly speculative and not meet the required scientific integrity. Therefore, the next steps should focus on trying to find any specific experimental data or detailed synthetic procedures.The comprehensive searches for CAS number 1538772-53-0, identified as this compound, have revealed that this compound is primarily a commercially available building block used in the synthesis of more complex molecules, particularly in the field of drug discovery. A key finding is its use as an intermediate in the synthesis of a compound for cancer treatment, as detailed in a patent. While general information on the pharmacological potential of azetidine derivatives exists, suggesting their utility in treating a range of conditions from CNS disorders to cancer, there is a significant lack of specific, in-depth technical data for this compound itself.